

# Technical Guide: Solubility Profile of 3-Amino-6-(phenylthio)pyridazine and Related Derivatives

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Compound of Interest

Compound Name: 3-Amino-6-(phenylthio)pyridazine

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the solubility of pyridazine derivatives. Direct quantitative solubility data for **3-Amino-6-(phenylthio)pyridazine** was not found in a comprehensive literature search. The data presented herein is for the structurally related compound, 6-Phenyl-pyridazin-3(2H)-one, and serves as a valuable reference for understanding the solubility characteristics of this chemical class. The experimental protocols described are general methods applicable to the solubility determination of such compounds.

### Introduction

**3-Amino-6-(phenylthio)pyridazine** is a heterocyclic compound belonging to the pyridazine class of molecules. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, certain 3-amino-6-phenyl-pyridazine derivatives have been investigated as potential antineuroinflammatory agents, selectively inhibiting the production of inflammatory mediators such as IL-1β, iNOS, and nitric oxide in activated glial cells[1]. The physicochemical properties of these compounds, particularly their solubility in various solvents, are critical parameters that influence their suitability for further development as therapeutic agents. Poor aqueous solubility can limit oral bioavailability and complicate formulation development. This guide provides an in-depth look at the solubility of a related pyridazine derivative and outlines a standard experimental protocol for solubility assessment.



# Solubility Data of a Reference Pyridazine Derivative

The following table summarizes the mole fraction solubility ( $x_e$ ) of 6-Phenyl-pyridazin-3(2H)-one in twelve different pharmaceutical solvents at temperatures ranging from 298.2 K to 318.2 K and a constant pressure of 0.1 MPa. This data provides insight into the solubility behavior of the pyridazine scaffold in a variety of solvent environments.

Table 1: Mole Fraction Solubility  $(x_e)$  of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa)[2][3]



Solvent	T = 298.2 K	T = 303.2 K	T = 308.2 K	T = 313.2 K	T = 318.2 K
Water	1.26 x 10 <sup>-5</sup>	1.45 x 10 <sup>-5</sup>	1.68 x 10 <sup>-5</sup>	1.95 x 10 <sup>-5</sup>	2.28 x 10 <sup>-5</sup>
Methanol	5.18 x 10 <sup>-3</sup>	5.98 x 10 <sup>-3</sup>	6.92 x 10 <sup>-3</sup>	7.98 x 10 <sup>-3</sup>	9.21 x 10 <sup>-3</sup>
Ethanol	8.22 x 10 <sup>-3</sup>	$9.49 \times 10^{-3}$	1.10 x 10 <sup>-2</sup>	1.27 x 10 <sup>-2</sup>	1.46 x 10 <sup>-2</sup>
Isopropyl Alcohol (IPA)	1.44 x 10 <sup>-2</sup>	1.66 x 10 <sup>-2</sup>	1.92 x 10 <sup>-2</sup>	2.21 x 10 <sup>-2</sup>	2.55 x 10 <sup>-2</sup>
1-Butanol	2.11 x 10 <sup>-2</sup>	2.43 x 10 <sup>-2</sup>	2.81 x 10 <sup>-2</sup>	3.24 x 10 <sup>-2</sup>	3.74 x 10 <sup>-2</sup>
2-Butanol	2.18 x 10 <sup>-2</sup>	2.51 x 10 <sup>-2</sup>	2.90 x 10 <sup>-2</sup>	3.34 x 10 <sup>-2</sup>	3.86 x 10 <sup>-2</sup>
Propylene Glycol (PG)	1.50 x 10 <sup>-2</sup>	1.73 x 10 <sup>-2</sup>	2.00 x 10 <sup>-2</sup>	2.31 x 10 <sup>-2</sup>	2.66 x 10 <sup>-2</sup>
Ethylene Glycol (EG)	1.27 x 10 <sup>-2</sup>	1.47 x 10 <sup>-2</sup>	1.70 x 10 <sup>-2</sup>	1.96 x 10 <sup>-2</sup>	2.26 x 10 <sup>-2</sup>
Ethyl Acetate (EA)	8.10 x 10 <sup>-2</sup>	9.35 x 10 <sup>-2</sup>	1.08 x 10 <sup>-1</sup>	1.25 x 10 <sup>-1</sup>	1.44 x 10 <sup>-1</sup>
Transcutol®	3.46 x 10 <sup>-1</sup>	3.99 x 10 <sup>-1</sup>	4.61 x 10 <sup>-1</sup>	5.32 x 10 <sup>-1</sup>	6.14 x 10 <sup>-1</sup>
Polyethylene Glycol-400 (PEG-400)	4.12 x 10 <sup>-1</sup>	4.75 x 10 <sup>-1</sup>	5.49 x 10 <sup>-1</sup>	6.33 x 10 <sup>-1</sup>	7.31 x 10 <sup>-1</sup>
Dimethyl Sulfoxide (DMSO)	4.73 x 10 <sup>-1</sup>	5.46 x 10 <sup>-1</sup>	6.30 x 10 <sup>-1</sup>	7.28 x 10 <sup>-1</sup>	8.40 x 10 <sup>-1</sup>

As indicated in the table, the solubility of 6-Phenyl-pyridazin-3(2H)-one was observed to be highest in DMSO, followed by PEG-400 and Transcutol®, and lowest in water across all tested temperatures[2][3]. The solubility increased with a rise in temperature in all the solvents, suggesting an endothermic dissolution process[2].

# **Experimental Protocol for Solubility Determination**



The following is a detailed methodology for determining the solubility of a pyridazine derivative, adapted from the procedure used for 6-Phenyl-pyridazin-3(2H)-one.

### 3.1. Materials and Apparatus

- Compound: 3-Amino-6-(phenylthio)pyridazine (or other pyridazine derivative) of high purity.
- Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.).
- Apparatus:
  - Analytical balance
  - Isothermal mechanical shaker
  - UV-Vis spectrophotometer
  - Centrifuge
  - Thermostatically controlled water bath
  - pH meter
  - Volumetric flasks and pipettes
  - Syringe filters (e.g., 0.45 μm)

#### 3.2. Experimental Procedure

- Preparation of Saturated Solutions: An excess amount of the pyridazine compound is added to a known volume of each solvent in sealed containers (e.g., glass vials).
- Equilibration: The mixtures are placed in an isothermal mechanical shaker and agitated at a constant temperature for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.



- Phase Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then centrifuged at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 30 minutes) to separate the undissolved solid.
- Sample Dilution and Analysis: A known volume of the clear supernatant is carefully
  withdrawn, filtered, and diluted with the respective solvent to a concentration within the linear
  range of a previously constructed calibration curve.
- Quantification: The concentration of the dissolved compound is determined using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance (λ\_max).
- Data Conversion: The experimentally determined solubility in mass/volume (e.g., g/mL) is converted to mole fraction using the molar masses of the solute and the solvent.

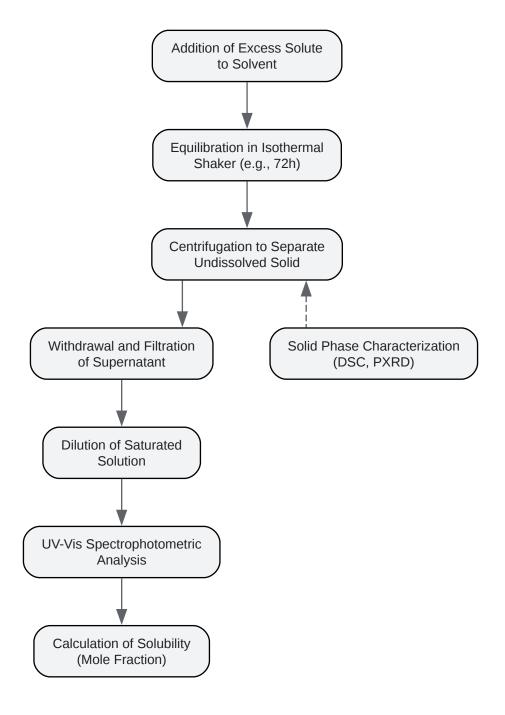
#### 3.3. Solid Phase Characterization

To ensure that the compound does not undergo any polymorphic transformation or solvation during the experiment, the solid phase remaining after equilibration should be characterized using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) and compared with the pure, unsolvated compound[2][3].

### **Visualizations**

4.1. Experimental Workflow for Solubility Determination



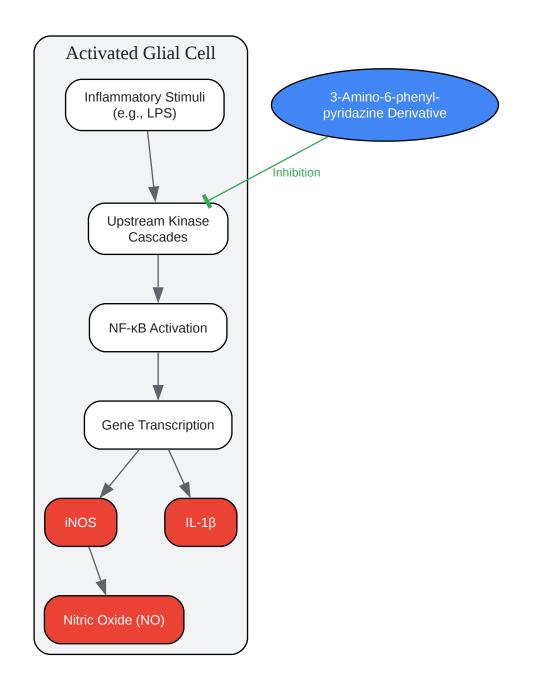


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Caption: Workflow for experimental solubility determination.

4.2. Hypothetical Signaling Pathway for Anti-inflammatory Action





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Caption: Potential mechanism of anti-inflammatory action.

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### References

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